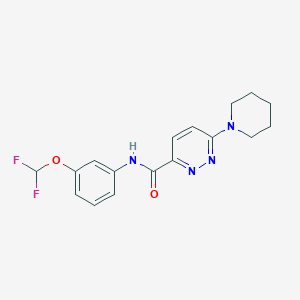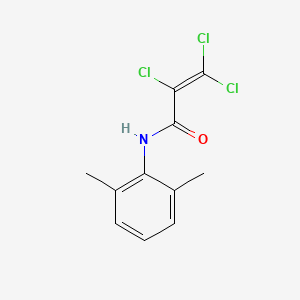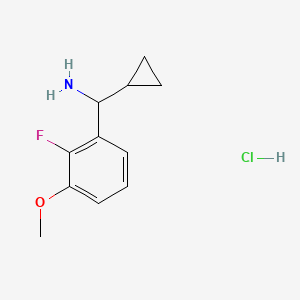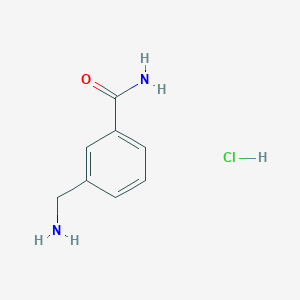![molecular formula C18H18N2O2S B3007504 (Z)-3-(2,3-二甲氧基苯基)-2-(4,5,6,7-四氢苯并[d]噻唑-2-基)丙烯腈 CAS No. 305853-37-6](/img/structure/B3007504.png)
(Z)-3-(2,3-二甲氧基苯基)-2-(4,5,6,7-四氢苯并[d]噻唑-2-基)丙烯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylonitrile" is a type of acrylonitrile derivative characterized by the presence of a dimethoxyphenyl group and a tetrahydrobenzothiazolyl group attached to the acrylonitrile moiety. While this specific compound is not directly described in the provided papers, related compounds with similar structures have been synthesized and studied. For instance, paper discusses a compound with a dimethoxyphenyl and a methoxyphenyl group attached to the acrylonitrile group, and paper describes a compound with an indole and a trimethoxyphenyl group attached to the acrylonitrile group.
Synthesis Analysis
The synthesis of related acrylonitrile derivatives typically involves base-catalyzed reactions of appropriate aldehydes with acetonitriles. In paper , the synthesis of "(Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile" was achieved by reacting 3,4-dimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile in the presence of a base. This method likely parallels the synthesis of the compound , with the appropriate substitutions for the tetrahydrobenzothiazolyl group.
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives is characterized by the Z geometry of the olefinic bond, as seen in both papers and . The Z configuration refers to the cis arrangement of substituents around the double bond. The planarity of the acrylonitrile group and the dihedral angles between the acrylonitrile unit and the attached aromatic systems are important structural features that can influence the compound's reactivity and interactions.
Chemical Reactions Analysis
Acrylonitrile derivatives can participate in various chemical reactions, particularly as dipolarophiles in the construction of bioactive heterocycles. The presence of electron-donating methoxy groups can affect the electron density of the acrylonitrile group, potentially making it more reactive towards nucleophiles or in cycloaddition reactions. Paper describes the addition of phenols to propiolonitriles to form (Z)-3-aryloxy-acrylonitriles, which suggests that the compound may also undergo similar reactions with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylonitrile derivatives are influenced by their molecular structure. The presence of hydrogen bonding, as mentioned in papers and , can affect the compound's solubility, boiling point, and melting point. The intermolecular hydrogen bonds can lead to the formation of chains or networks, which can impact the crystal structure and stability. The electronic properties of the substituents, such as the methoxy and tetrahydrobenzothiazolyl groups, can also affect the compound's UV-Vis absorption and fluorescence characteristics.
科学研究应用
合成和表征
- (Z)-3-(2,3-二甲氧基苯基)-2-(4,5,6,7-四氢苯并[d]噻唑-2-基)丙烯腈及其类似物因其独特的性质而被合成和表征。例如,通过碱催化反应合成了相关化合物 (Z)‐3‐(3,4-二甲氧基苯基)‐2‐(4-甲氧基苯基)丙烯腈,突显了合成复杂生物活性杂环的潜力 (Naveen 等人,2006)。
- 这些化合物的合成过程和结构表征为了解其在材料科学和生物化学中的潜在应用提供了见解 (Frolov 等人,2005)。
光物理和电化学性质
- 研究探索了相关丙烯腈衍生物的光物理和电化学性质。例如,对 (Z)-2-苯基-3-(5-(4-(噻吩-2-基)苯并[c][1,2,5]噻二唑-7-基)噻吩-2-基)丙烯腈的光物理特性进行了检查,表明在先进材料科学中具有潜在应用 (Bhanvadia 等人,2016)。
- 对这些性质的研究可能导致开发基于这些化合物独特电子结构的新型荧光材料或传感器 (Zhang 等人,2022)。
潜在的生物和医学应用
- 正在研究相关化合物的潜在生物和医学应用。例如,某些衍生物已显示出针对各种癌细胞系的抗癌活性,表明在开发新的癌症疗法中具有潜在用途 (Özen 等人,2016)。
- 这些化合物的独特结构特征,如苯并噻唑和丙烯腈基团,有助于它们的生物活性,使其成为药物研究的兴趣所在 (Prasanna 等人,2010)。
属性
IUPAC Name |
(Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-21-15-8-5-6-12(17(15)22-2)10-13(11-19)18-20-14-7-3-4-9-16(14)23-18/h5-6,8,10H,3-4,7,9H2,1-2H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHDNSDNXOMICC-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C(C#N)C2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C(/C#N)\C2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B3007421.png)




![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B3007429.png)

![3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007432.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B3007433.png)


![(2,4-Dimethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B3007441.png)

![N-isopropylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3007444.png)